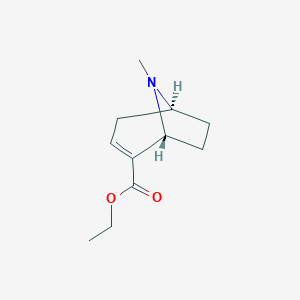

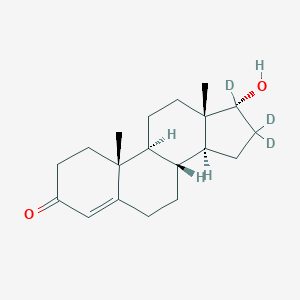

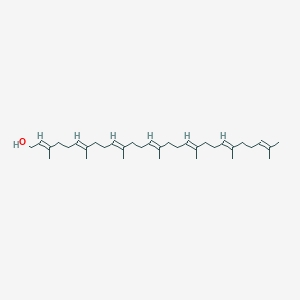

(1S,2S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)carbonyl)cyclopropanecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1S,2S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)carbonyl)cyclopropanecarboxylic acid, also known as (1S,2S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)carbonyl)cyclopropanecarboxylic acid, is a useful research compound. Its molecular formula is C15H24O4 and its molecular weight is 268.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality (1S,2S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)carbonyl)cyclopropanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)carbonyl)cyclopropanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Carbocyclic Annulations in Synthesis

Carbocyclic annulations are crucial in synthesizing complex molecules, including isoprostanes, which are produced in vivo from the peroxidation of polyunsaturated fatty acids. The stereocontrolled intramolecular free-radical cyclization is a potent method for carbon-carbon bond formation, enabling the synthesis of cyclopentane rings from glucose. This technique has facilitated the total synthesis of iso-, neuro-, and phytoprostanes, offering new insights into lipid chemistry (Durand et al., 2004).

Cyclopropane Derivatives in Organic Synthesis

Cyclopropane derivatives are increasingly used in drug development due to their efficient methods of transformations. Oxidation of methylene groups activated by an adjacent cyclopropane allows for direct approaches towards carbonylcyclopropanes, aligning with the principles of atom economy. This review highlights the oxidation of cyclopropane-containing hydrocarbons and their functionally substituted derivatives, demonstrating the method's reliability for preparing cyclopropylketones, which are valuable in synthetic organic chemistry (Sedenkova et al., 2018).

Biotechnological and Medical Applications

Lactic acid, produced from the fermentation of biomass, serves as a precursor for synthesizing valuable chemicals and has significant implications in green chemistry. It leads to the production of pyruvic acid, acrylic acid, and 1,2-propanediol, showcasing the biotechnological routes for generating potentially valuable chemicals from lactic acid (Gao et al., 2011).

Levulinic acid, derived entirely from biomass, is recognized for its versatility in drug synthesis due to its carbonyl and carboxyl functional groups. It has been explored for cancer treatment, medical materials, and other medical fields, demonstrating its potential to reduce drug synthesis costs and simplify synthesis steps (Zhang et al., 2021).

Propriétés

IUPAC Name |

(1S,2S)-2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O4/c1-8(2)10-5-4-9(3)6-13(10)19-15(18)12-7-11(12)14(16)17/h8-13H,4-7H2,1-3H3,(H,16,17)/t9-,10+,11+,12+,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJAOAVRRNBJCLX-QNWJLWSRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2CC2C(=O)O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@H]2C[C@@H]2C(=O)O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)carbonyl)cyclopropanecarboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B116764.png)

![[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyl-1-phenylmethoxyoctacosa-2,6,10,14,18,22,26-heptaen-13-yl]sulfanylbenzene](/img/structure/B116767.png)